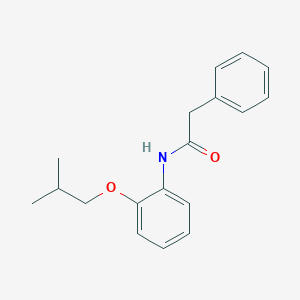

N-(2-isobutoxyphenyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-isobutoxyphenyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Antidepressant Effects

Research has indicated that derivatives of phenylacetamide, including N-(2-isobutoxyphenyl)-2-phenylacetamide, may exhibit antidepressant properties. A study utilizing the forced swimming test (FST) model demonstrated that certain phenylacetamide derivatives showed significant reductions in immobility duration, suggesting potential antidepressant activity comparable to established drugs like fluoxetine . The binding affinity to serotonin receptors was also evaluated, indicating a mechanism of action that may involve modulation of neurotransmitter systems.

2. Antibacterial Properties

this compound and its derivatives have been synthesized and evaluated for antibacterial activity. A related study highlighted the synthesis of N-phenylacetamide derivatives containing thiazole moieties, which exhibited promising antibacterial effects against various bacterial strains. The minimum effective concentration (EC50) values were determined, showing that these compounds could serve as potential leads for developing new antibacterial agents .

3. Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results indicate a promising anti-inflammatory profile, suggesting its potential use in treating inflammatory conditions.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structural characteristics of this compound are crucial for its biological activity. Studies often employ structure-activity relationship (SAR) analyses to optimize the pharmacological properties of these compounds.

Key Steps in Synthesis:

- Formation of the Amide Bond: The initial step usually involves reacting an appropriate amine with an acyl chloride or an acid anhydride.

- Substitution Reactions: Further modifications can introduce various substituents on the aromatic rings to enhance biological activity.

- Purification and Characterization: Techniques such as chromatography and NMR spectroscopy are employed to purify and confirm the structure of the synthesized compounds.

Case Studies

Case Study 1: Antidepressant Evaluation

A specific derivative was tested in animal models for its antidepressant effects using behavioral assays like the FST. Results indicated a significant reduction in immobility time compared to control groups, supporting its potential as a therapeutic agent for depression .

Case Study 2: Antibacterial Activity

Another study focused on evaluating the antibacterial efficacy of phenylacetamide derivatives against Xanthomonas species. The results indicated that certain derivatives had lower EC50 values than standard treatments, suggesting their potential utility in agricultural applications .

Case Study 3: Anti-inflammatory Applications

In vivo experiments demonstrated that treatment with this compound significantly reduced inflammatory responses in models of chronic inflammation, highlighting its therapeutic potential in managing inflammatory diseases.

Propriétés

Formule moléculaire |

C18H21NO2 |

|---|---|

Poids moléculaire |

283.4g/mol |

Nom IUPAC |

N-[2-(2-methylpropoxy)phenyl]-2-phenylacetamide |

InChI |

InChI=1S/C18H21NO2/c1-14(2)13-21-17-11-7-6-10-16(17)19-18(20)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |

Clé InChI |

YWIFFKHIXCXNAE-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |

SMILES canonique |

CC(C)COC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.